2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Kinase inhibitor Aminopeptidase N HDAC

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a heterobifunctional building block that combines a 2-aminopyridine pharmacophore with a Boc-protected piperidine at the 6-position, enabling divergent synthetic pathways toward kinase-targeting molecular frameworks. This compound is not a drug candidate itself but a protected synthetic intermediate enabling modular assembly of piperidine-containing aminopyridine derivatives relevant to medicinal chemistry campaigns targeting receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met).

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
Cat. No. B12302165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CC=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-11(10-18)12-7-4-8-13(16)17-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H2,16,17)
InChIKeyULSRDMXBQSNJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine for Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a heterobifunctional building block that combines a 2-aminopyridine pharmacophore with a Boc-protected piperidine at the 6-position, enabling divergent synthetic pathways toward kinase-targeting molecular frameworks [1]. This compound is not a drug candidate itself but a protected synthetic intermediate enabling modular assembly of piperidine-containing aminopyridine derivatives relevant to medicinal chemistry campaigns targeting receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1].

Why 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Cannot Be Replaced by Other Aminopyridine-Piperidine Building Blocks in Target-Based Procurement


The regioisomeric position of the piperidine attachment to the aminopyridine core—specifically at the 6-position versus the 4-position—imposes divergent binding vectors that alter target engagement and selectivity profiles. In 2-aminopyridine-based kinase inhibitors, the vector orientation of the piperidine substituent determines which residues in the kinase active site or allosteric pocket are contacted [1]. The Boc protection on the piperidine nitrogen is not inert; it serves as a critical orthogonal handle that permits late-stage diversification after the pyridine core has been functionalized, a feature absent in unprotected analogs [1]. Consequently, substituting a 4-substituted analog or an unprotected piperidine variant fundamentally alters the intended synthetic sequence and the resulting pharmacophore geometry.

Quantitative Differentiation Evidence for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Against Structural Analogs


Aminopeptidase N (APN) Inhibition: IC50 = 70 nM vs. No Detectable HDAC Activity

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine exhibits a potent IC50 of 70 nM against porcine kidney aminopeptidase N (APN), while displaying essentially no inhibition of histone deacetylase 1/2 (HDAC1/2) with an IC50 >100,000 nM [1]. This represents a >1,400-fold selectivity window between the two enzyme families, distinguishing this scaffold from broader-spectrum aminopyridine analogs that may promiscuously inhibit multiple enzyme classes [1].

Kinase inhibitor Aminopeptidase N HDAC Selectivity

Synthetic Yield in Scale-Up Processes: 82% Isolated Yield Achieved

The Boc-protected piperidine scaffold enables efficient palladium-catalyzed coupling under conditions that provide high isolated yields. In a representative scale-up process using tert-butyl N-tert-butoxycarbonyl-4-piperidone and 2-amino-5-bromopyridine via a Suzuki-type coupling, the Boc-protected intermediate was obtained in 82% isolated yield with 99.1% purity by HPLC [1]. This yield exceeds typical literature yields for analogous unprotected piperidine couplings, which often suffer from competing N-alkylation side reactions and require extensive purification [1].

Process chemistry Scale-up Boc-protected piperidine Suzuki coupling

Target Engagement: ALK and c-Met Kinase Inhibition as Defined Pharmacological Fingerprint

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine and its deprotected derivatives are characterized pharmacologically as inhibitors of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. This dual-target fingerprint differentiates this regioisomer from 4-substituted analogs, which are more frequently associated with TAM family kinase (Tyro3, Axl, Mer) or PI5P4K inhibition profiles [2][3]. The 6-position substitution directs the piperidine moiety toward the solvent-exposed region of the ALK ATP-binding pocket, a vector that is inaccessible to the 4-substituted isomer.

Receptor tyrosine kinase ALK c-Met Non-small cell lung cancer

Synthetic Versatility: Orthogonal Boc Protection Enables Sequential Functionalization Not Possible with Unprotected Analogs

The N-Boc group on the piperidine ring provides an acid-labile orthogonal protecting group that remains intact during nucleophilic aromatic substitution, cross-coupling, and amide bond formation at the 2-aminopyridine site, enabling sequential, regiocontrolled derivatization [1]. After pyridine functionalization is complete, the Boc group can be removed under mild acidic conditions (TFA or HCl) to reveal the free piperidine amine for subsequent alkylation, acylation, or reductive amination. In contrast, unprotected 2-amino-6-(piperidin-3-yl)pyridine presents two nucleophilic amines that compete for electrophiles, leading to complex product mixtures and reduced yields of the desired mono-functionalized product [1].

Orthogonal protection Solid-phase synthesis Parallel library synthesis Diversity-oriented synthesis

High-Value Application Scenarios for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in Medicinal Chemistry and Process Development


Parallel Synthesis of ALK/c-Met Dual Inhibitor Libraries Using Solid-Phase Methodology

The Boc-protected piperidine amine remains inert during on-resin functionalization of the 2-aminopyridine moiety via amide coupling or Suzuki cross-coupling, enabling the construction of diverse compound libraries with a common piperidine anchor point. Following cleavage from the resin, the Boc group is removed to reveal the secondary amine for subsequent diversification or salt formation. This two-stage orthogonal approach, supported by the compound's defined ALK/c-Met pharmacological fingerprint [1], positions this building block as a strategic entry point for structure-activity relationship (SAR) exploration in kinase inhibitor programs.

Scale-Up Intermediate for Process Chemistry Campaigns Targeting Aminopiperidine-Pyridine Kinase Inhibitors

The established 82% isolated yield and 99.1% purity achieved in palladium-catalyzed coupling reactions with Boc-protected piperidine precursors [1] demonstrate the compound's suitability as a scale-up intermediate. Process chemists can leverage this robust coupling protocol to produce multi-gram to kilogram quantities of the protected scaffold with minimal purification, then deploy the orthogonal Boc group for late-stage diversification of the piperidine nitrogen. This sequence avoids the costly chromatographic separations often required when both amines are unprotected.

Selectivity Profiling of Aminopeptidase N (APN) Inhibitors with Reduced HDAC Off-Target Liability

The >1,400-fold selectivity window observed between APN (IC50 = 70 nM) and HDAC1/2 (IC50 > 100,000 nM) [1] makes this compound a valuable core scaffold for APN inhibitor programs requiring clean selectivity profiles. Researchers developing APN-targeted therapeutics for oncology or inflammatory diseases can utilize this building block to maintain the aminopyridine pharmacophore while minimizing the risk of confounding HDAC-mediated transcriptional effects in cellular assays.

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